molecular formula C7H12O4 B6166444 2-methyl-2-(propan-2-yl)propanedioic acid CAS No. 75847-97-1

2-methyl-2-(propan-2-yl)propanedioic acid

Cat. No.: B6166444
CAS No.: 75847-97-1
M. Wt: 160.2
InChI Key:
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Description

It has a molecular formula of C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . This compound is widely used in various scientific experiments due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-2-(propan-2-yl)propanedioic acid can be synthesized through the esterification of malonic acid with isopropanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(propan-2-yl)propanedioic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Hydrolysis: Reaction with water to form the corresponding carboxylic acids.

    Substitution: Reaction with nucleophiles to replace the ester group with other functional groups.

Common Reagents and Conditions

    Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

    Hydrolysis: Basic conditions using sodium hydroxide or acidic conditions using hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Esterification: Formation of esters such as diisopropyl malonate.

    Hydrolysis: Formation of malonic acid and isopropanol.

    Substitution: Formation of substituted malonates.

Scientific Research Applications

2-methyl-2-(propan-2-yl)propanedioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2-(propan-2-yl)propanedioic acid involves its interaction with coenzyme A to form methylmalonyl-CoA . This intermediate is then transformed into succinic acid through a vitamin B12-dependent catalytic step . The compound’s effects are mediated through its role in metabolic pathways and its ability to act as a precursor for various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A dicarboxylic acid with similar chemical properties.

    Methylmalonic acid: A derivative of malonic acid with a methyl group substitution.

    Isobutyric acid: A carboxylic acid with a similar structure but different functional groups.

Uniqueness

2-methyl-2-(propan-2-yl)propanedioic acid is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its ability to form stable intermediates and participate in various chemical reactions makes it valuable in both research and industrial applications.

Properties

CAS No.

75847-97-1

Molecular Formula

C7H12O4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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